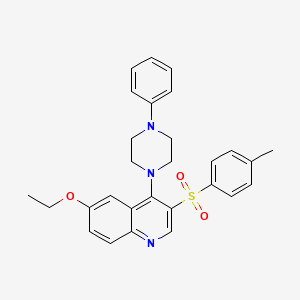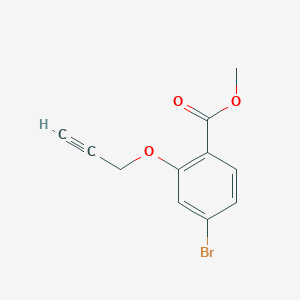
Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate” is a chemical compound with the molecular formula C11H9BrO3. It is used in laboratory settings for various chemical reactions .
Synthesis Analysis
The synthesis of (prop-2-ynyloxy)benzene derivatives, which includes “this compound”, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reaction yields are good (53–85%) and are favored by electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “this compound” is planar . The compound is isostructural with methyl 4-iodobenzoate .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination of alkyl benzenes . It can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 269.09. More specific physical and chemical properties such as melting point or boiling point are not available in the retrieved resources.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
A study detailed a convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives, including Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate, through a reaction with propargyl bromide. This process yielded compounds with potential antibacterial and antiurease effects, suggesting applications in developing new therapeutic agents (Tannaza Batool et al., 2014). Another study focused on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for natural products with biological activities, starting from methyl 4-bromobenzoate. This research underscores the compound's role in synthesizing biologically active molecules (Lou Hong-xiang, 2012).
Material Science and Liquid Crystals
Research in material science has explored the mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates, derived from similar bromo-benzoate compounds. These studies indicate the potential for developing new liquid crystalline materials with advanced optical properties, useful in displays and photonic devices (Khushi Muhammad et al., 2016).
Biological and Pharmacological Studies
Compounds synthesized from this compound have been evaluated for their biological activities. For example, derivatives have shown potential as antiurease agents and antibacterials, which could lead to new treatments for infections and conditions associated with urease activity (Tannaza Batool et al., 2014). Additionally, the synthesis of deuterated derivatives of herbicidal compounds from similar bromo-benzoate substances has implications for agricultural chemistry, allowing for more precise studies of herbicide action and metabolism (Zheng-Min Yang & Long Lu, 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and respiratory sensitization . Specific target organ toxicity has been observed, particularly in the respiratory system . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
methyl 4-bromo-2-prop-2-ynoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJGSSWETBNTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

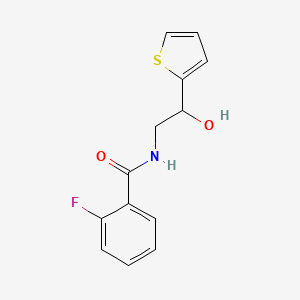
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2914173.png)
![2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-](/img/structure/B2914175.png)
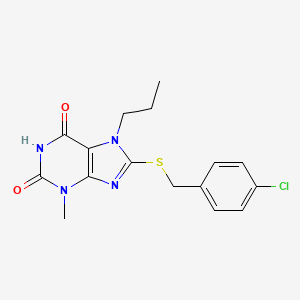
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2914177.png)
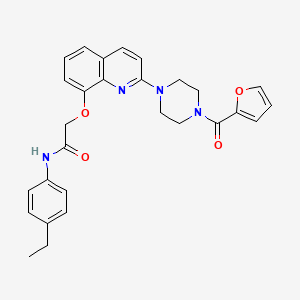
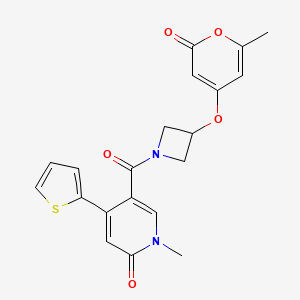
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2914183.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2914184.png)
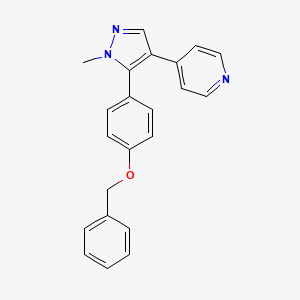
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2914187.png)
![ethyl 2-{[(5,7-dimethyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2914188.png)

